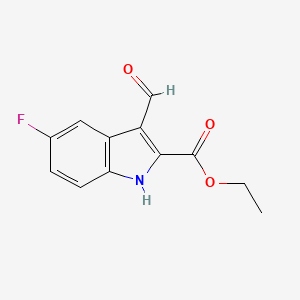

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of heterocyclic building block . This compound is used in research and has been found to be a reactant for the preparation of antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, potential antiarrhythmic agents, and inhibitors of the cytosolic phospholipase A2 .

Scientific Research Applications

CRTH2 Receptor Antagonists

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate serves as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important in the treatment of allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the action of prostaglandin D2 on the CRTH2 receptor .

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound is also used in synthesizing inhibitors for indoleamine 2,3-dioxygenase, an enzyme that plays a crucial role in immune tolerance and defense mechanisms. IDO inhibitors have potential therapeutic applications in cancer treatment, as they can prevent the enzyme from suppressing the immune response against tumor cells .

Cannabinoid CB1 Receptor Antagonists

Researchers use ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate to develop cannabinoid CB1 receptor antagonists. These antagonists can help treat obesity and related metabolic disorders by modulating the endocannabinoid system .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

The compound is a precursor in creating inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in various inflammatory conditions, atherosclerosis, and certain cancers. Inhibiting this enzyme can lead to new treatments for these diseases .

Antihypertriglyceridemic Agents

It is also involved in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which act as potent antihypertriglyceridemic agents. These agents can lower high levels of triglycerides in the blood, which is beneficial for cardiovascular health .

Antiproliferative Agents Against Human Leukemia K562 Cells

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has been used to produce compounds that act as antiproliferative agents against human leukemia K562 cells, offering a potential pathway for leukemia treatment .

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, showing promise as antiviral agents .

Biological Potential in Various Disorders

Indole derivatives, including those synthesized from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, have shown various biologically vital properties and are being studied for their potential applications in treating cancer cells, microbes, and different types of disorders in the human body .

MilliporeSigma - Ethyl indole-2-carboxylate A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in…

Future Directions

properties

IUPAC Name |

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETRZXCTCCBKSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402269 |

Source

|

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

CAS RN |

199603-85-5 |

Source

|

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)